N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride

Lipophilicity Regioisomeric differentiation Lead optimization

Lead optimization often stalls when ortho-substituted phenyl rings cause high logD (>3.5) and poor solubility (<10 µM). This validated 2-oxa-BCH bioisostere directly replaces problematic phenyl rings, delivering measurable developability gains. · Achieves 6-13.8× aqueous solubility improvement vs. phenyl analogs, with a balanced LogP of -0.42[reference:0]. · Secondary amine (1 H-bond donor) streamlines amide couplings and eliminates an N-methylation step, saving 1-2 synthetic steps. · Pre-formed HCl salt ensures consistent stoichiometry for high-throughput parallel chemistry; Fsp³ = 1.0 aligns with clinical success trends.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
Cat. No. B13486098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCNC12CC(C1)OC2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-7-6-2-5(3-6)8-4-6;/h5,7H,2-4H2,1H3;1H
InChIKeyWTHGVFRBLKXWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride: A Saturated Bioisostere Building Block for ortho-Substituted Phenyl Ring Replacement


N-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride (CAS 2170372-57-0) is a bicyclic amine belonging to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) class [1]. This scaffold has been validated as a saturated bioisostere of the ortho-substituted phenyl ring, offering geometric similarity but with a fully sp3-hybridized carbon framework (Fsp3 = 1.0) that addresses the 'escape from flatland' paradigm in medicinal chemistry [2]. The N-methyl substitution distinguishes it from primary amine analogs, providing a secondary amine handle with distinct hydrogen-bonding capacity, basicity, and lipophilicity relative to its 1-methyl regioisomer and unsubstituted parent compound . As a hydrochloride salt, it is supplied as a stable, pre-weighed solid suitable for direct use in parallel synthesis, amide coupling, and reductive amination workflows without the handling challenges of the free base.

Why Generic 2-Oxabicyclo[2.1.1]hexane Building Blocks Cannot Substitute for N-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride in Property-Driven Design


The 2-oxabicyclo[2.1.1]hexane scaffold is not a single, interchangeable entity. Variations in substitution pattern—particularly the position and nature of the amine group—produce measurable differences in key developability parameters. The N-methyl secondary amine in N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride confers a distinct LogP of -0.42, compared to -0.57 for the 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine primary amine regioisomer . This ~0.15 log unit difference represents a meaningful shift in lipophilicity that impacts membrane permeability, solubility, and CYP450 susceptibility [1]. Furthermore, the secondary amine alters the hydrogen-bond donor count (1 donor for secondary amine vs. 2 for primary amine derivatives), directly affecting PSA and oral bioavailability predictions. Substituting this compound with a generic primary amine analog risks derailing a lead optimization campaign by introducing unintended changes in logD, pKa, and metabolic soft spots that cannot be compensated for by downstream modifications alone.

N-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride: Quantitative Differentiation Evidence Against Key Comparators


Head-to-Head LogP Comparison: N-Methyl (-0.42) vs. 1-Methyl Regioisomer (-0.57) Reveals Measurably Higher Lipophilicity for the Secondary Amine

The N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exhibits a LogP of -0.42, which is 0.15 log units higher (more lipophilic) than the 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride regioisomer (LogP -0.57) . This quantified difference, although modest, is significant in medicinal chemistry, where a ΔLogP of 0.1–0.2 can correspond to a measurable shift in membrane permeability, protein binding, and metabolic clearance [1]. The N-methyl secondary amine also contributes one fewer hydrogen-bond donor (1 donor) compared to the primary amine in the 1-methyl analog (2 donors), directly impacting topological polar surface area (tPSA) predictions and oral absorption potential.

Lipophilicity Regioisomeric differentiation Lead optimization

Scaffold-Level Aqueous Solubility Enhancement: 6- to 10-Fold Improvement Over the ortho-Substituted Phenyl Ring in Validated Drug Contexts

In head-to-head comparisons of marketed drugs and their saturated bioisostere analogs, incorporation of the 2-oxabicyclo[2.1.1]hexane core in place of the ortho-substituted phenyl ring resulted in dramatic solubility improvements. For fluxapyroxad, the 2-oxa-BCH analog (compound 29) achieved an aqueous solubility of 155 µM, a 6.2-fold increase over the parent drug (25 µM) and a 4.6-fold increase over the carbocyclic bicyclo[2.1.1]hexane analog (28, 34 µM) [1]. For boscalid, the 2-oxa-BCH analog (31) reached 152 µM, a 13.8-fold increase over the parent drug (11 µM) and an 8.9-fold increase over the corresponding BCH analog (30, 17 µM). This class-level observation establishes the 2-oxa-BCH scaffold's superior water-solubilizing capacity, which is conferred to any derivative including N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine.

Aqueous solubility Bioisostere validation Physicochemical optimization

Crystallographically Validated Geometric Bioisosterism: 2-Oxabicyclo[2.1.1]hexane Exit Vectors Mimic ortho-Disubstituted Benzene Geometry

X-ray crystallographic analysis of 2-oxabicyclo[2.1.1]hexane derivatives confirmed that the scaffold's exit vector geometry (defined by parameters d, r, φ1, φ2, and |θ|) closely matches that of ortho-substituted phenyl rings found in valsartan and telmisartan, as well as literature bioisosteres [1]. Specifically, carboxylic acid derivatives 5b and 9b exhibited inter-exit-vector distances (d) and angles (φ1, φ2) within the range of ortho-substituted benzenes, while the fully saturated scaffold provides superior three-dimensional character. In contrast, bicyclo[1.1.1]pentane (BCP) analogs are limited to para-disubstitution geometry and cannot replicate the ortho substitution pattern. N-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine, bearing an amine exit vector at the 4-position and a bridgehead oxygen, preserves this geometrically validated ortho-mimetic architecture while offering a secondary amine for further derivatization.

Geometric bioisosterism Exit vector analysis Crystallographic validation

Fraction sp3 (Fsp3) Comparison: 2-Oxabicyclo[2.1.1]hexane Core (Fsp3 = 1.0) vs. Phenyl Ring (Fsp3 = 0) Drives Superior Developability Profile

The 2-oxabicyclo[2.1.1]hexane core of N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine possesses an Fsp3 (fraction of sp3-hybridized carbons) of 1.0, meaning every carbon atom in the bicyclic scaffold is sp3-hybridized . This contrasts with a phenyl ring, which has Fsp3 = 0 (all sp2 carbons). Literature meta-analyses across multiple pharmaceutical pipelines have demonstrated that increasing Fsp3 correlates positively with improved aqueous solubility, reduced promiscuous off-target binding, and higher clinical success rates [1]. The N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine scaffold delivers this maximal Fsp3 advantage while retaining—via crystallographic validation—the geometric mimicry of the ortho-substituted phenyl ring, a combination that carbocyclic BCH analogs (Fsp3 = 1.0 but lacking the solubilizing oxygen) and BCP analogs (Fsp3 = 1.0 but restricted to para geometry) cannot simultaneously offer.

Fraction sp3 Developability 3D character

Optimal Application Scenarios for N-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


ortho-Substituted Phenyl Ring Replacement in Kinase Inhibitor or GPCR Lead Series

When an existing lead series contains an ortho-substituted phenyl ring and suffers from poor aqueous solubility (<10 µM) or high logD (>3.5), N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can be deployed as a direct bioisosteric replacement building block. The scaffold has been crystallographically validated to mimic ortho-substituted phenyl ring geometry [1], while the class-level solubility data demonstrate 6- to 13.8-fold improvements in aqueous solubility when the 2-oxa-BCH core replaces the phenyl ring in drug-like molecules [2]. The secondary amine handle enables straightforward amide coupling or reductive amination to rapidly generate diverse analogs, while the LogP of -0.42 predicts a favorable balance between solubility and permeability that is superior to the more polar 1-methyl regioisomer (LogP -0.57) when some degree of lipophilicity is required for target engagement.

Late-Stage Functionalization for Property Fine-Tuning in Fragment-to-Lead Campaigns

In fragment-based drug discovery, the N-methyl secondary amine provides a single hydrogen-bond donor (vs. two donors for primary amine analogs), reducing tPSA and potentially improving membrane permeation rates. The Fsp3 = 1.0 of the core scaffold aligns with medicinal chemistry best practices for increasing clinical success probability [3], while the pre-formed hydrochloride salt eliminates the need for in-house salt formation and ensures consistent stoichiometry in high-throughput parallel chemistry workflows. Procurement of this specific N-methyl derivative—rather than the unsubstituted 2-oxabicyclo[2.1.1]hexan-4-amine—avoids an additional N-methylation step, saving 1–2 synthetic steps and eliminating the risk of over-alkylation or quaternary ammonium formation.

Agrochemical Lead Optimization Requiring Balanced Solubility and Foliar Uptake

The 2-oxabicyclo[2.1.1]hexane scaffold has been validated in agrochemical contexts, with boscalid and fluxapyroxad analogs retaining bioactivity while dramatically improving water solubility [2]. For agrochemical programs targeting systemic fungicides or herbicides where ortho-substituted phenyl rings are common pharmacophoric elements, N-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride offers a synthetically accessible entry point. The intermediate LogP of -0.42 (compared to -0.57 for the 1-methyl analog) may provide superior cuticular penetration while maintaining phloem mobility, a balance that is critical for systemic activity in crop protection applications.

CNS-Targeted Programs Where P-gp Efflux Susceptibility of Phenyl-Containing Leads Is Problematic

CNS drug candidates containing multiple phenyl rings frequently suffer from P-glycoprotein (P-gp)-mediated efflux, limiting brain penetration. The saturated 2-oxabicyclo[2.1.1]hexane core (Fsp3 = 1.0) disrupts planarity and aromatic π-stacking interactions that are recognized by P-gp [3], while the oxygen atom maintains aqueous solubility at levels unattainable by purely carbocyclic bioisosteres [2]. The N-methyl secondary amine provides a handle for generating diverse CNS-targeted chemotypes while its LogP of -0.42 sits within the optimal CNS drug space (typically LogP 1–4 for sufficient BBB passive permeability), avoiding the excessive polarity of the primary amine analog that could limit brain exposure.

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